N1-(2-chlorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide
Description
N1-(2-Chlorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide is an oxalamide derivative characterized by a 2-chlorophenyl group at the N1 position and a 4-methylpiperazinyl moiety at the N2 position. The 2-chlorophenyl group may confer distinct steric and electronic properties compared to other chlorophenyl-substituted analogs, while the 4-methylpiperazinyl group could enhance solubility due to its basic nitrogen atoms.
Properties
IUPAC Name |
N-(2-chlorophenyl)-N'-(4-methylpiperazin-1-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4O2/c1-17-6-8-18(9-7-17)16-13(20)12(19)15-11-5-3-2-4-10(11)14/h2-5H,6-9H2,1H3,(H,15,19)(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPKZXOMCBUNEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide typically involves the reaction of 2-chloroaniline with oxalyl chloride to form an intermediate, which is then reacted with 4-methylpiperazine. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
N1-(2-chlorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-chlorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Comparison with Analogous Oxalamide Derivatives
Oxalamide derivatives vary significantly in biological activity and physicochemical properties based on N1 and N2 substituents. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Substituent Position Effects: The target compound’s 2-chlorophenyl group differs from 3- or 4-substituted chlorophenyl analogs (e.g., Compounds 20 and 13).
- N2 Heterocyclic Moieties : The 4-methylpiperazinyl group in the target compound contrasts with pyrrolidinyl (Compound 15) or thiazolyl (Compound 13) groups. Piperazine derivatives often enhance water solubility due to their basicity, which could improve pharmacokinetic properties compared to methoxyphenethyl (Compounds 20, 28) or isoindolinyl (GMC-3) groups .
Key Findings :
- Steric and Electronic Effects : Bulky N2 substituents (e.g., thiazolyl in Compound 13) reduce yields compared to simpler groups like methoxyphenethyl (Compound 28). The target compound’s 4-methylpiperazinyl group may require optimized coupling conditions to mitigate steric hindrance .
- Purity Challenges : Compounds with mixed stereoisomers (e.g., Compound 15) exhibit lower yields but high purity after HPLC purification, suggesting advanced chromatographic methods are critical for isolating the target compound .
Antiviral Activity ():
- Compound 13 : Inhibits HIV entry (IC50 = 0.8 μM) due to its thiazolyl group enhancing binding to the CD4 receptor .
- Compound 15 : Moderate antiviral activity (IC50 = 5.2 μM), likely due to reduced steric bulk compared to Compound 13 .
Enzyme Inhibition ():
- Compound 28 : Potent stearoyl-CoA desaturase (SCD) inhibitor (IC50 = 12 nM), with the 3-chloro-4-fluorophenyl group improving target affinity .
- Compound 20 : Lower SCD inhibition (IC50 = 45 nM) compared to Compound 28, highlighting the importance of halogen positioning .
Antimicrobial Activity ():
- GMC-3 : Active against Staphylococcus aureus (MIC = 8 μg/mL), attributed to the 4-chlorophenyl and isoindolinyl groups disrupting bacterial membranes .
Implications for Target Compound: The target’s 2-chlorophenyl group may balance steric and electronic effects for improved target binding compared to 3- or 4-substituted analogs.
Discussion on Substituent Effects
- Chlorophenyl Position : 2-Chlorophenyl may offer better conformational flexibility than 3- or 4-substituted analogs, enabling interactions with hydrophobic enzyme pockets .
- Piperazine vs. Other Heterocycles: The 4-methylpiperazinyl group’s basic nitrogen could improve solubility and bioavailability compared to non-basic groups like methoxyphenethyl .
- Synthetic Optimization : Low-yield compounds (e.g., Compound 22 at 23%) suggest the need for protecting-group strategies or alternative coupling reagents for the target compound .
Q & A
Q. What experimental designs address stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization in amber vials under argon extends shelf life. DSC/TGA analyses determine thermal degradation thresholds (>150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
